molecular formula C10H9N B1664567 Quinaldine CAS No. 91-63-4

Quinaldine

Cat. No. B1664567
CAS RN: 91-63-4
M. Wt: 143.18 g/mol
InChI Key: SMUQFGGVLNAIOZ-UHFFFAOYSA-N
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Description

Quinaldine, also known as 2-Methylquinoline, is an organic compound with the formula CH3C9H6N . It is one of the methyl derivatives of the heterocyclic compound quinoline . It is bioactive and is used in the preparation of various dyes . It is a colorless oil, but commercial samples can appear colored .


Synthesis Analysis

Quinaldine can be prepared from aniline and paraldehyde via Skraup synthesis or from aniline and crotonaldehyde via Doebner-von Miller variation of the Skraup reaction . Hydrogenation of quinaldine gives 2-methyltetrahydroquinoline . This reduction can be conducted enantioselectively .


Molecular Structure Analysis

The molecular formula of Quinaldine is C10H9N . Its average mass is 143.185 Da and its monoisotopic mass is 143.073502 Da .


Chemical Reactions Analysis

Quinaldine neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . Flammable gaseous hydrogen may be generated in combination with strong reducing agents, such as hydrides .


Physical And Chemical Properties Analysis

Quinaldine is a liquid at room temperature, which can be supercooled to reach finally the glassy state . It has a critical point at 787 K and 4.9 MPa and its refractive index is 1.8116 . It is insoluble in water .

Scientific Research Applications

Anesthetic Properties in Aquatic Species

Quinaldine has been extensively researched for its anesthetic properties in fish. It has been found that quinaldine loses effectiveness in solutions with pH values less than 6 and its efficacy is pH-dependent (Sills & Allen, 1971). Quinaldine's anesthetic effects on various species, including largemouth bass and marine goby, have been studied, highlighting its impact on fish behavior and physiological responses (Losey & Hugie, 1994), (Munday & Wilson, 1997). These findings are crucial for aquaculture and fish transportation.

Microbial Metabolism and Environmental Applications

Quinaldine's degradation by microorganisms like Arthrobacter sp. has been observed, where it serves as the sole carbon, nitrogen, and energy source (Hund et al., 1990). This research is significant for understanding the environmental fate of quinaldine and its potential bioremediation applications.

Analytical Applications and Behavioral Studies

The application of quinaldine in analytical studies, such as measuring the effects of toxicants on fish behavior, has been explored using technology like Ctrax (Barry, 2012). This research helps in understanding the environmental impact of various substances on aquatic life.

Comparative Studies of Anesthetic Efficacy

Quinaldine has been compared with other anesthetics in various fish species, assessing factors like induction to anesthesia, recovery times, and survival rates (Coyle et al., 2007). Such studies are essential for selecting appropriate anesthetics in aquaculture and fishery management.

Physiological and Pharmacological Research

The influence of quinaldine on fish physiology, like oxygen consumption and stress responses, has been investigated in several studies (Dixon & Milton, 1978), (Davis & Griffin, 2004). These studies provide insights into the safe and effective use of quinaldine in aquatic species.

Synthesis and Chemical Applications

Research on the synthesis of quinaldine derivatives and their biological activity, including antifungal and photosynthesis-inhibiting activity, has been reported, demonstrating quinaldine's versatility in chemical applications (Jampílek et al., 2005).

Environmental Toxicity and Safety Studies

The toxicity of quinaldine-based systems towards soil organisms has been assessed, contributing to environmental safety evaluations (Zhang et al., 2018).

Safety And Hazards

Quinaldine is a strong irritant to the mucous membranes . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is classified as having acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, germ cell mutagenicity, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

2-methylquinoline
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InChI

InChI=1S/C10H9N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h2-7H,1H3
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InChI Key

SMUQFGGVLNAIOZ-UHFFFAOYSA-N
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Canonical SMILES

CC1=NC2=CC=CC=C2C=C1
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Molecular Formula

C10H9N
Record name QUINALDINE
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Related CAS

62763-89-7 (hydrochloride), 655-76-5 (monosulfate)
Record name 2-Methylquinoline
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DSSTOX Substance ID

DTXSID3040271
Record name 2-Methylquinoline
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Molecular Weight

143.18 g/mol
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Physical Description

Quinaldine appears as a colorless oily liquid darkening to red-brown on exposure to air. Flash point 175 °F. Denser than water and slightly soluble in water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Used to make dyes, pharmaceuticals and other chemicals., Liquid, Colorless oily liquid with an odor of quinoline; Turns reddish-brown on exposure to air; [Merck Index]
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Boiling Point

477.7 °F at 760 mmHg (NTP, 1992), 246.00 to 248.00 °C. @ 760.00 mm Hg
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Flash Point

175 °F (NTP, 1992)
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Density

1.0585 at 68 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

0.00946 [mmHg]
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Product Name

2-Methylquinoline

CAS RN

91-63-4, 27601-00-9
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Melting Point

28 °F (NTP, 1992), -1.5 °C
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Synthesis routes and methods I

Procedure details

Aniline 24 may be acylated with (E)-3-ethoxyacryloyl chloride and treatment of the resulting amide with sulfuric acid leads to hydroxyquinoline 29, which can be converted to the corresponding chloride 30 by heating in phosphorus oxychloride. Condensation of aniline 24 with crotonaldehyde in the presence of acid and an oxidant affords the 2-methylquinoline 31. The use of other aldehydes under similar conditions can lead to alternatively substituted quinolines. Oxidation of quinoline 31 with selenium dioxide can provide either aldehyde 32 or carboxylic acid 33, depending on the amount of oxidant used and the duration of the reaction. Reduction of aldehyde 32 with sodium borohydride provides the corresponding alcohol, and treatment of this with thionyl chloride may be used to give the chloride 34. Intermediates such as 30, 32, 33 and 34 may be converted to compounds of the present invention using a variety of known methodology. While the methodology shown in Scheme 6 is exemplified using aniline 24, it is understood that it may be applied to a variety of aniline substrates, such as those described herein, in order to provide various quinoline intermediates.
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Synthesis routes and methods II

Procedure details

To a mixture of 8-[3-[N-(4-carboxycinnamoylglycyl)-N-methylamino]-2,6-dichlorobenzyloxy]-2-methylquinoline (100 mg), ethylamine hydrochloride (16.9 mg) and N,N-dimethylformamide (2 ml) were added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (32.2 mg) and 1-hydroxybenzotriazole (30.4 mg), and the mixture was stirred for 6 hours at ambient temperature. The mixture was poured into water and extracted with ethyl acetate. The organic layer was washed with water, saturated sodium bicarbonate solution and brine, dried over magnesium sulfate, and concentrated in vacuo. The residue was purified by preparative thin-layer chromatography (methylene chloride-methanol) to give 8-[2,6-dichloro-3-N-[4-(ethylcarbamoyl)cinnamoylglycyl]-N-methylamino]benzyloxy]-2-methylquinoline (91 mg).
Name
8-[3-[N-(4-carboxycinnamoylglycyl)-N-methylamino]-2,6-dichlorobenzyloxy]-2-methylquinoline
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100 mg
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16.9 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Quinaldine
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Quinaldine
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Quinaldine
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Quinaldine
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Quinaldine
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Quinaldine

Citations

For This Compound
10,300
Citations
P Thomas, L Robertson - Aquaculture, 1991 - Elsevier
… the fish with MS-222 or quinaldine sulfate, and then slowly refilling … Continuous exposure to quinaldine sulfate caused similar … with MS-222 and quinaldine sulfate can block biochemical …
Number of citations: 230 www.sciencedirect.com
T Naret, I Khelifi, O Provot, J Bignon… - Journal of medicinal …, 2018 - ACS Publications
We report the synthesis and metabolic and biological evaluation of a series of 17 novel heterocyclic derivatives of isocombretastatin-A4 (iso-CA-4) and their structure–activity …
Number of citations: 45 pubs.acs.org
J Jampilek, M Dolezal, J Kunes, V Buchta… - Medicinal …, 2005 - ingentaconnect.com
The series of quinaldine derivatives were prepared, some of them by means of novel synthetic methods. The synthetic approach, analytical and spectroscopic data of all newly …
Number of citations: 93 www.ingentaconnect.com
BC Small - Aquaculture, 2003 - Elsevier
… anesthetized with tricaine methanesulfonate (100 ppm), quinaldine (30 ppm) and clove oil (100 … Plasma cortisol levels of tricaine methanesulfonate and quinaldine anesthetized catfish …
Number of citations: 307 www.sciencedirect.com
RA Schoettger, AM Julin - Investigations in Fish Control, 1969 - pubs.usgs.gov
… Quinaldine was tested as an anesthetic for rainbow trout, brown trout, brook trout, lake trout, … , age of quinaldine solutions, or repeated exposures of fish to quinaldine. Assets include …
Number of citations: 38 pubs.usgs.gov
KC Massee, MB Rust, RW Hardy, RR Stickney - Aquaculture, 1995 - Elsevier
Tricaine, quinaldine sulfate, and metomidate were compared as … The lowest effective concentration of quinaldine sulfate for red … to larvae exposed to tricaine and quinaldine sulfate. …
Number of citations: 108 www.sciencedirect.com
FW Bergstrom - Journal of the American Chemical Society, 1931 - ACS Publications
… alkali amides upon quinaldine in liquid ammonia… quinaldine in liquid ammonia at +20 or —33 to form opaque rich red solutions of the ammono-enolic (enamic) modification of quinaldine…
Number of citations: 21 pubs.acs.org
H Niewerth, J Schuldes, K Parschat… - BMC …, 2012 - bmcgenomics.biomedcentral.com
… sewage sludge able to utilize quinaldine (2-… quinaldine to anthranilate. Remarkably, degradation of anthranilate exclusively proceeds via a CoA-thioester pathway. Apart from quinaldine …
Number of citations: 73 bmcgenomics.biomedcentral.com
S Skidmore, E Tidd - Journal of the Chemical Society (Resumed), 1959 - pubs.rsc.org
… Koenigsl has shown that benzaldehyde and an excess of quinaldine at 150-160" in … of quinaldine with the initially formed hydroxycompound (I; R = Ph) or by addition of quinaldine to the …
Number of citations: 8 pubs.rsc.org
K Parschat, J Overhage, AW Strittmatter… - Journal of …, 2007 - Am Soc Microbiol
… quinaldine degradation, the conversion of quinaldine to anthranilate, is encoded by a gene cluster containing genes encoding quinaldine 4… ability to convert quinaldine to anthranilate is …
Number of citations: 38 journals.asm.org

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